7-Bromo-6-iodo-1,2-benzothiazole
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Overview
Description
7-Bromo-6-iodo-1,2-benzothiazole is a heterocyclic compound that belongs to the isothiazole family. Isothiazoles are known for their unique chemical properties and biological activities. The presence of both bromine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-iodo-1,2-benzothiazole typically involves the introduction of bromine and iodine atoms into the benzo[d]isothiazole ring. One common method is the halogenation of benzo[d]isothiazole derivatives using bromine and iodine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride or copper(II) bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-iodo-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted benzo[d]isothiazoles.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and thioethers.
Scientific Research Applications
7-Bromo-6-iodo-1,2-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6-iodo-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-6-iodobenzo[d]isothiazole
- 7-Bromo-6-fluorobenzo[d]isothiazole
- 7-Iodo-6-methylbenzo[d]isothiazole
Uniqueness
7-Bromo-6-iodo-1,2-benzothiazole is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C7H3BrINS |
---|---|
Molecular Weight |
339.98 g/mol |
IUPAC Name |
7-bromo-6-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H |
InChI Key |
VBBGYRGYSAHIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NS2)Br)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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